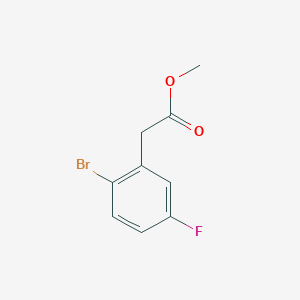

Methyl 2-(2-bromo-5-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(2-bromo-5-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl group (CH3) attached to an acetate group (CO2), which is further attached to a phenyl ring. The phenyl ring has bromine (Br) and fluorine (F) substituents .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 247.06 . More specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved resources.Scientific Research Applications

Crystallography and Chemical Synthesis

- Methyl 2-(2-bromo-5-fluorophenyl)acetate is utilized in crystallography and chemical synthesis. A study by Lee et al. (2017) explored the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product formed from the reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate (S. Lee, J. Ryu, & Junseong Lee, 2017).

Enantioselective Microbial Reduction

- The compound plays a significant role in enantioselective microbial reductions. Patel et al. (2004) demonstrated the preparation of chiral intermediates using enantioselective microbial reduction of related compounds, showcasing the potential applications of this compound in the field of microbiology and pharmaceuticals (Ramesh N. Patel et al., 2004).

Synthesis of Antidepressant Compounds

- The compound has been used in the synthesis of potential antidepressant drugs. Yuan (2012) synthesized a derivative, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, from 2-bromo-1-(3-fluorophenyl)-1-propanone, indicating the relevance of this compound in creating compounds with potential antidepressant activities (Tao Yuan, 2012).

Drug Intermediate Synthesis

- It is also significant in the synthesis of drug intermediates. An experiment designed by Min (2015) used 2-bromothiophene as a raw material to create a drug intermediate, highlighting the use of this compound in the preparation of pharmaceutical intermediates (W. Min, 2015).

Radiopharmaceutical Intermediates

- The compound is important in the production of radiopharmaceutical intermediates. Banks and Hwang (1994) studied the use of related fluorinated compounds in the production of radiopharmaceutical intermediates, demonstrating the significance of this compound in medical imaging and diagnostics (W. Banks & D. Hwang, 1994).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-bromo-5-fluorophenyl)acetate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

methyl 2-(2-bromo-5-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNQKVAXLYLSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)